[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone is a triple tachykinin receptor antagonist with high affinity for human neurokinin receptors NK1, NK2, and NK3. It has shown therapeutic efficacy in treating respiratory diseases associated with neurokinins .
Preparation Methods
The synthetic routes and reaction conditions for [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone are not explicitly detailed in the available literature. it is known that the compound is synthesized for research purposes and is available in various quantities for scientific studies .
Chemical Reactions Analysis
[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups.
Substitution: Common reagents and conditions used in these reactions include various solvents and catalysts to facilitate the substitution of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving neurokinin receptors.
Biology: Investigated for its effects on neurokinin-related pathways and cellular responses.
Medicine: Explored for its potential therapeutic effects on respiratory diseases and other conditions associated with neurokinins.
Industry: Utilized in the development of new drugs targeting neurokinin receptors
Mechanism of Action
[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone exerts its effects by antagonizing neurokinin receptors NK1, NK2, and NK3. This inhibition prevents the binding of endogenous ligands, such as substance P, to these receptors, thereby blocking the downstream signaling pathways involved in neurokinin-related responses .
Comparison with Similar Compounds
[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone is unique in its high affinity for all three neurokinin receptors (NK1, NK2, and NK3). Similar compounds include:
Aprepitant: A neurokinin-1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Maropitant: A selective neurokinin-1 receptor antagonist used in veterinary medicine.
Befetupitant: A potent and selective tachykinin 1 receptor antagonist.
Rolapitant: An orally bioavailable, centrally-acting, selective neurokinin 1 receptor antagonist with potential antiemetic activity
Properties
Molecular Formula |
C34H38Cl2N2O6S |
---|---|
Molecular Weight |
673.6 g/mol |
IUPAC Name |
[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C34H38Cl2N2O6S/c1-41-29-18-24(19-30(42-2)31(29)43-3)32(39)38-16-17-44-33(22-38,25-8-9-27(35)28(36)20-25)10-13-37-14-11-34(12-15-37)26-7-5-4-6-23(26)21-45(34)40/h4-9,18-20H,10-17,21-22H2,1-3H3/t33-,45-/m0/s1 |
InChI Key |
RWSBBXFLRGQFQP-RKCQUONGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCO[C@](C2)(CCN3CCC4(CC3)C5=CC=CC=C5C[S@@]4=O)C6=CC(=C(C=C6)Cl)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)(CCN3CCC4(CC3)C5=CC=CC=C5CS4=O)C6=CC(=C(C=C6)Cl)Cl |
Synonyms |
1-(2-(2-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl)ethyl)spiro(benzo(c)thiophene-1(3H),4'-piperidine)-2-oxide CS 003 CS-003 CS003 TNRA cpd |
Origin of Product |
United States |
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